4-Formyl-2-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a formyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride, followed by further functionalization . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Formyl-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the fabrication of nanoparticles and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer application, the compound may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular homeostasis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate include:
- 4-Formylmorpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(2-Hydroxyethyl)morpholine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the formyl and methoxyphenyl groups allows for a diverse range of chemical modifications and biological activities.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-17-12-8-10(9-15)2-3-11(12)19-13(16)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRVKWDFUPFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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